![molecular formula C8H8N2O B2547807 Imidazo[1,5-a]pyridin-8-ylmethanol CAS No. 153936-24-4](/img/structure/B2547807.png)

Imidazo[1,5-a]pyridin-8-ylmethanol

Descripción general

Descripción

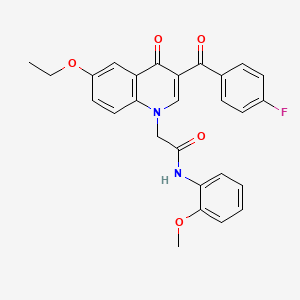

Imidazo[1,5-a]pyridin-8-ylmethanol is a chemical compound with the linear formula C8H8N2O . It has a molecular weight of 148.16 . This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for Imidazo[1,5-a]pyridin-8-ylmethanol is 1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridin-8-ylmethanol is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

a. Anticancer Agents: Researchers have explored derivatives of imidazo[1,5-a]pyridine for their potential as anticancer drugs. These compounds exhibit promising cytotoxic activity against various cancer cell lines. Mechanistic studies reveal interactions with key cellular targets, making them attractive candidates for further development.

b. Anti-Inflammatory Compounds: Imidazo[1,5-a]pyridin-8-ylmethanol derivatives have shown anti-inflammatory properties. They modulate inflammatory pathways, including cytokine production and NF-κB signaling. These compounds hold potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Future Directions

Continued research aims to explore additional applications, including photovoltaics, catalysis, and bioimaging. Imidazo[1,5-a]pyridin-8-ylmethanol remains a versatile scaffold with immense potential across various scientific fields.

For more in-depth information, you can refer to the following sources:

- Recent synthetic methodologies for imidazo[1,5-a]pyridines

- Imidazo[1,5-a]pyridine derivatives: useful, luminescent, and versatile

- Synthesis of imidazo[1,2-a]pyridines: a decade update

Feel free to explore these references for deeper insights! 📚🔬

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propiedades

IUPAC Name |

imidazo[1,5-a]pyridin-8-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMLFIQEXXHNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridin-8-ylmethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)

![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)